N'-methyl-N-(pyridine-4-carbonylamino)carbamimidothioic acid
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Overview
Description
N’-methyl-N-(pyridine-4-carbonylamino)carbamimidothioic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a carbonyl group, and a carbamimidothioic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N-(pyridine-4-carbonylamino)carbamimidothioic acid typically involves multi-step organic synthesis. One common method includes the reaction of pyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylthiourea under controlled conditions to yield the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of N’-methyl-N-(pyridine-4-carbonylamino)carbamimidothioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N-(pyridine-4-carbonylamino)carbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-methyl-N-(pyridine-4-carbonylamino)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-methyl-N-(pyridine-4-carbonylamino)carbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(pyridine-4-carbonylamino)carbamimidothioic acid
- N-methyl-N-(pyridine-3-carbonylamino)carbamimidothioic acid
- N-methyl-N-(pyridine-2-carbonylamino)carbamimidothioic acid
Uniqueness
N’-methyl-N-(pyridine-4-carbonylamino)carbamimidothioic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N'-methyl-N-(pyridine-4-carbonylamino)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-9-8(14)12-11-7(13)6-2-4-10-5-3-6/h2-5H,1H3,(H,11,13)(H2,9,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNYRIVCWOGWDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NNC(=O)C1=CC=NC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(NNC(=O)C1=CC=NC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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